2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a cyclopenta[d]thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and an appropriate acylating agent, such as acetyl chloride, under basic conditions (e.g., using a base like sodium hydroxide) to form the intermediate 4-chlorophenyl thioacetate.
Cyclization: The intermediate is then subjected to cyclization with a suitable thiazole precursor, such as 2-aminothiazole, under acidic conditions (e.g., using hydrochloric acid) to form the cyclopenta[d]thiazole ring.
Final Acetylation: The final step involves the acetylation of the cyclopenta[d]thiazole intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenylthio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.
2-((4-bromophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Bromine substituent instead of chlorine.
2-((4-methylphenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide: Methyl substituent instead of chlorine.
Uniqueness
2-((4-chlorophenyl)thio)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS2/c15-9-4-6-10(7-5-9)19-8-13(18)17-14-16-11-2-1-3-12(11)20-14/h4-7H,1-3,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZUSPHTGIYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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